molecular formula C18H36AlO2 B148221 Aluminum Stearate CAS No. 637-12-7

Aluminum Stearate

Cat. No.: B148221
CAS No.: 637-12-7
M. Wt: 311.5 g/mol
InChI Key: CNUTUZBKHPTSDA-UHFFFAOYSA-N
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Description

Aluminium tristearate: is a white, wax-like powder that is classified as a metallic soap. It is formed by the reaction of stearic acid with aluminium salts. This compound is known for its excellent gelling, thickening, and water-repellent properties. It is widely used in various industries, including cosmetics, pharmaceuticals, and plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium tristearate is typically synthesized through the precipitation method. This involves the saponification of stearic acid with sodium hydroxide to form sodium stearate, which is then reacted with aluminium sulfate to produce aluminium tristearate. The reaction conditions include heating and melting stearic acid, followed by saponification with sodium hydroxide solution, and finally, double decomposition with aluminium sulfate .

Industrial Production Methods: In industrial settings, aluminium tristearate is produced by adding aluminium isopropoxide to stearic acid in anhydrous pyridine, which induces the precipitation of the pyridine complex. Pyridine is then removed under vacuum to yield aluminium tristearate .

Chemical Reactions Analysis

Types of Reactions: Aluminium tristearate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aluminium oxide and stearic acid.

    Reduction: It can be reduced to form aluminium metal and stearic acid.

    Substitution: It can undergo substitution reactions with other metallic salts to form different metallic stearates.

Common Reagents and Conditions:

    Oxidation: Requires oxidizing agents such as oxygen or hydrogen peroxide.

    Reduction: Requires reducing agents such as hydrogen gas or lithium aluminium hydride.

    Substitution: Involves reacting with other metallic salts under controlled temperature and pressure conditions.

Major Products Formed:

    Oxidation: Aluminium oxide and stearic acid.

    Reduction: Aluminium metal and stearic acid.

    Substitution: Different metallic stearates, depending on the reacting metallic salt.

Scientific Research Applications

Pharmaceutical Applications

Tablet Manufacturing
In the pharmaceutical industry, aluminum stearate is primarily used as a lubricant in tablet production. It prevents sticking during the compression process, ensuring smooth operations and uniformity in tablet formulation. Studies indicate that this compound enhances the flow properties of powders, which is crucial for efficient tablet manufacturing .

Water-Repellent Coatings
this compound's hydrophobic properties make it suitable for coating medications to enhance moisture resistance, thereby prolonging shelf life. This application is particularly beneficial for tablets that require protection from environmental moisture .

Gelled Formulations
Research has shown that this compound can be used to create gelled formulations of medications, such as procaine penicillin G in mineral oil. This method improves the stability and delivery of active ingredients in pharmaceutical preparations .

Cosmetic Industry

Emulsifying Agent
this compound serves as an emulsifier in creams and lotions, stabilizing oil-in-water emulsions. Its ability to enhance texture and viscosity makes it a popular ingredient in various cosmetic products, including foundations and lipsticks .

Thickening Agent
In cosmetics, this compound acts as a thickener, improving the consistency and application of products. It contributes to a smoother feel on the skin while enhancing the longevity of formulations .

Paints and Coatings

Anti-Caking Agent
In the paint industry, this compound is utilized as an anti-caking agent for powdered pigments. This application helps maintain color integrity and facilitates easier mixing of paint components .

Gelling Agent
this compound also functions as a gelling agent in oil-based paints, improving texture and application properties. Its presence enhances water resistance and gloss in finished products .

Plastics and Rubber Industries

Heat Stabilizer
this compound is employed as a heat stabilizer in PVC production, contributing to the durability and longevity of plastic products. It helps maintain material integrity during processing at high temperatures .

Release Agent
In rubber manufacturing, this compound acts as a release agent, facilitating the easy removal of molded products from their molds. This application reduces production times and costs significantly .

Construction Applications

Water Repellency in Concrete
The water-repellent properties of this compound make it ideal for enhancing moisture resistance in concrete and other construction materials. This application increases the lifespan of structures by protecting them against water damage .

Setting Agent in Plaster
this compound is also used as a setting agent in plaster applications, improving application smoothness and accelerating drying times .

Food Industry

Although its use is regulated, this compound can serve as an anti-caking agent in certain dry food mixes under strict conditions set by regulatory agencies. Its role helps improve product flowability and shelf stability in food applications .

Case Study 1: Tablet Lubrication

A study conducted on the effects of this compound on tablet production demonstrated that its inclusion significantly improved tablet hardness and reduced friction during compression. Tablets formulated with this compound exhibited lower rates of sticking to machinery compared to those without it.

Case Study 2: Cosmetic Stability

Research on cosmetic formulations highlighted that this compound not only improved texture but also enhanced the stability of emulsions over time. Products containing this compound showed less separation compared to those using alternative emulsifiers.

Mechanism of Action

The mechanism of action of aluminium tristearate involves its ability to form gels and thickened structures. This is due to its molecular structure, which allows it to interact with other molecules and form stable complexes. In drug delivery systems, aluminium tristearate acts as a dispersing agent, controlling the release of drugs by forming a matrix that encapsulates the drug molecules .

Comparison with Similar Compounds

Comparison:

Aluminium tristearate stands out due to its unique combination of gelling, thickening, and water-repellent properties, making it highly versatile and valuable in various applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for synthesizing aluminum stearate with high purity?

To synthesize this compound, researchers often use the reaction of stearic acid with aluminum salts (e.g., aluminum chloride or hydroxide). Key parameters include pH control (8–10), temperature (60–80°C), and molar ratios (3:1 stearic acid to aluminum). Design of Experiments (DOE) can optimize reaction conditions by varying these factors and analyzing outcomes via FTIR or XRD to confirm purity .

Q. Which characterization techniques are most effective for verifying this compound’s structural and thermal properties?

  • FTIR : Identifies carboxylate-Al bonds (peaks at ~1550 cm⁻¹ and ~1450 cm⁻¹) .
  • XRD : Confirms crystalline structure (characteristic peaks at 2θ ≈ 5° and 20°) .
  • TGA : Assesses thermal stability (decomposition onset ~180°C) . Detailed protocols should be included in the methods section, ensuring reproducibility .

Q. How can this compound’s solubility discrepancies in organic solvents be resolved experimentally?

Contradictory solubility data (e.g., in glycols vs. hydrocarbons) require controlled experiments varying solvent purity, temperature, and mixing methods. Phase diagrams and UV-Vis spectroscopy can quantify solubility limits. Compare results with literature using standardized protocols to isolate variables .

Advanced Research Questions

Q. What mechanistic role does this compound play in stabilizing emulsions or colloidal systems?

Advanced studies employ rheometry to measure viscosity changes and SEM to visualize microstructure. For example, this compound’s amphiphilic structure reduces interfacial tension in oil-water systems, which can be quantified via pendant drop tensiometry. Molecular dynamics simulations may further elucidate self-assembly mechanisms .

Q. How do extreme conditions (e.g., high shear, pH extremes) affect this compound’s functionality in lubricants?

Use rotational viscometers to test shear-thinning behavior under controlled stress (e.g., 100–1000 s⁻¹). For pH stability, expose samples to acidic/basic environments (pH 2–12) and monitor colloidal stability via dynamic light scattering (DLS). Compare degradation products using GC-MS .

Q. What strategies address contradictory data on this compound’s biocompatibility in pharmaceutical formulations?

Conduct in vitro cytotoxicity assays (e.g., MTT on human keratinocytes) and in vivo dermal exposure studies in model organisms. Cross-reference results with existing toxicological databases (e.g., EPA’s ECOTOX) and control for confounding factors like aluminum speciation .

Q. How can computational modeling predict this compound’s interactions with polymers in composite materials?

Density Functional Theory (DFT) models simulate binding energies between stearate chains and polymer matrices (e.g., polyethylene). Validate predictions with DSC (melting point shifts) and tensile testing to correlate interfacial adhesion with mechanical properties .

Q. Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting thermal degradation profiles reported in literature?

  • Controlled Replication : Repeat TGA experiments using identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energies and identify degradation mechanisms .

Q. What statistical approaches are recommended for optimizing this compound’s performance in multi-component formulations?

Use response surface methodology (RSM) to model interactions between this compound, co-additives, and base materials. ANOVA identifies significant factors (e.g., concentration, processing temperature) affecting outcomes like viscosity or stability .

Properties

CAS No.

637-12-7

Molecular Formula

C18H36AlO2

Molecular Weight

311.5 g/mol

IUPAC Name

aluminum;octadecanoate

InChI

InChI=1S/C18H36O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

CNUTUZBKHPTSDA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Al]

Color/Form

White powder
Hard material

density

1.070

melting_point

118 °C

Key on ui other cas no.

637-12-7

physical_description

Pellets or Large Crystals;  Dry Powder
White solid;  [Hawley] White powder;  Insoluble in water;  [MSDSonline]

shelf_life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/
Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

solubility

Insoluble in water;  soluble in ethanol, petroleum ether.
When freshly made, soluble in alcohol, benzene, oil turpentine, mineral oils.
Insoluble in alcohol, ether;  soluble in alkali

Synonyms

aluminum monostearate
aluminum tristearate
ammonium stearate
calcium stearate
magnesium stearate
octadecanoic acid
sodium stearate
stearic acid
zinc stearate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 150 parts of water was added 50 parts of barium metaborate and the mixture was heated to 70±5° C. Then, 3 parts of sodium stearate and 3 parts of aluminum polychloride were added and the mixture was stirred at 70±5° C. for about 1 hour. It was then subjected to dehydration, drying and pulverization to give aluminum stearate-treated barium metaborate.
Name
sodium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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barium metaborate
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reactant
Reaction Step Two
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aluminum stearate

Synthesis routes and methods II

Procedure details

To 300 parts of water was added 100 parts of the aluminum dihydrogen tripolyphosphate prepared above and the mixture was heated at 70±5° C. Then, 3 parts of sodium stearate and 3 parts of aluminum polychloride were added, followed by stirring at that temperature for about 1 hour. The mixture was then subjected to dehydration, drying and pulverization to give aluminum stearate-treated aluminum dihydrogen tripolyphosphate.
Name
sodium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step Two
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aluminum stearate

Synthesis routes and methods III

Procedure details

To a reaction flask was charged 12.0 g (0.0422 mole) of stearic acid, 220 g methanol and 0.40 g of tetraethylammonium chloride hydrate. Aluminum foil was used as the anode and a graphite rod as the cathode. After passing 2,780 coulombs of electricity, 0.56 g (0.021 mole) of aluminum was consumed. A greyish solid precipitated out during the reaction which was filtered, washed with methanol and dried. This gave a grey solid aluminum stearate containing 4.9% aluminum.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
220 g
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Name
graphite
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Quantity
0.56 g
Type
reactant
Reaction Step Four
Name
aluminum stearate
Yield
4.9%

Retrosynthesis Analysis

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